
Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride” is a synthetic compound with medicinal and industrial applications. It belongs to the class of organic compounds known as quinazolines, which are made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method includes adding 4,4-dimethyl-cyclohexanone to position-6 in a compound represented by a specific formula .Molecular Structure Analysis
The molecular formula of “this compound” is C8H16ClNO4S and its molecular weight is 257.73.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3,6-Dimethyl-1,4-dioxane-2,5-dione has a boiling point of 142 °C/8 mmHg (lit.) and a melting point of 116-119 °C. It is stored at a temperature of 2-8°C .科学的研究の応用
Heterocyclic Chemistry and Drug Development
Thiazinanes and their derivatives are crucial in the development of drugs for treating various diseases. Research has shown that thiazinane derivatives like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine exhibit anti-HIV activity, potentially useful for anti-AIDS treatment. Other derivatives have shown analgesic activity and applications as antibiotics and anticoagulants. This highlights the importance of thiazinane derivatives in medicinal chemistry for their diverse therapeutic potentials (Hassan et al., 2020).
Materials Science
In materials science, thiazinane derivatives have contributed to the development of new materials. For example, carbohydrate-based poly(butylene terephthalate) (PBT) copolyesters using derivatives of naturally occurring tartaric acid show improved thermal stability and degradation properties, indicating their utility in creating more sustainable polymeric materials (Lavilla et al., 2014).
Organic Synthesis
The synthesis of new chemical structures using thiazinane derivatives is a significant area of research. For instance, the development of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from thiazinane derivatives highlights their role as precursors in synthesizing potential drug molecules or ligands for further chemical research (Dotsenko et al., 2019).
Antimicrobial Applications
Research into 1,3,4-oxadiazole thioether derivatives of thiazinane shows promising antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae. This suggests potential applications in agricultural biotechnology and pest management, highlighting the versatility of thiazinane derivatives in addressing microbial resistance (Song et al., 2017).
将来の方向性
The future directions for the research and development of “Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride” and similar compounds could involve exploring their pharmacological activities. For instance, 1,3,4-thiadiazoles display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity, as well as acetylcholinesterase inhibition for the treatment of Alzheimer disease .
特性
IUPAC Name |
methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-8(2)5-9-4-6(7(10)13-3)14(8,11)12;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQDMYAHNUDBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(S1(=O)=O)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)






![2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983737.png)

![1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2983748.png)
![5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2983749.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)

![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)
